molecular formula C14H18N2O2 B2748168 N1-allyl-N2-(3-phenylpropyl)oxalamide CAS No. 920393-40-4

N1-allyl-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2748168
CAS No.: 920393-40-4
M. Wt: 246.31
InChI Key: MSSMAZADYRUEHG-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-phenylpropyl)oxalamide is a chemical compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes an allyl group and a phenylpropyl group attached to an oxalamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-phenylpropyl)oxalamide typically involves the reaction of allylamine and 3-phenylpropylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Allylamine and 3-phenylpropylamine are dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

    Step 3: The reaction mixture is stirred for several hours at room temperature to complete the reaction.

    Step 4: The solvent is evaporated, and the crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl and phenylpropyl groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-allyl-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide
  • N1-allyl-N2-(3,3-diphenylpropyl)oxalamide

Uniqueness

N1-allyl-N2-(3-phenylpropyl)oxalamide is unique due to its specific combination of allyl and phenylpropyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMAZADYRUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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